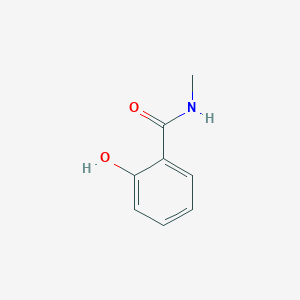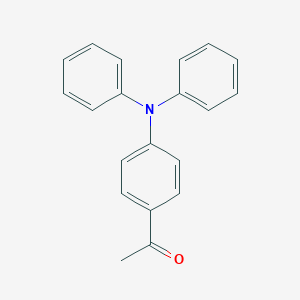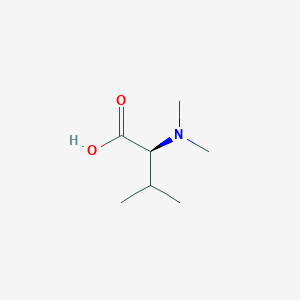
N,N-Dimethyl-L-Valine
Übersicht
Beschreibung
N,N-Dimethyl-L-Valine is a derivative of L-valine characterized by two methyl groups linked to the nitrogen atom within the amine group of the amino acid . It is a synthetic intermediate useful for pharmaceutical synthesis .
Synthesis Analysis
N,N-Dimethyl-L-Valine is synthesized as an intermediate for pharmaceutical synthesis . The relative stereochemistry of the pentacyclic core was assigned on the basis of NOESY data and 1H-1H coupling constants .Molecular Structure Analysis
The molecular formula of N,N-Dimethyl-L-Valine is C7H15NO2 . The InChi Code is InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10) .Physical And Chemical Properties Analysis
N,N-Dimethyl-L-Valine is a crystalline solid . It has a molecular weight of 145.2 and a density of 1.0±0.1 g/cm3 . It has a boiling point of 208.8±23.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
“N,N-Dimethyl-L-Valine” is a synthetic intermediate that is useful for pharmaceutical synthesis . It can be used in the production of various drugs, contributing to the development of new treatments and therapies.
Production of Agricultural Pesticides
“N,N-Dimethyl-L-Valine” can be used as an intermediate for the synthesis of agricultural pesticides . This application is crucial for crop protection and increasing agricultural productivity.
Production of Semi-Synthetic Veterinary Antibiotics
This compound is also used in the synthesis of semi-synthetic veterinary antibiotics . These antibiotics play a vital role in animal health and disease prevention.
Production of Pharmaceutical Drugs
“N,N-Dimethyl-L-Valine” is used in the production of various pharmaceutical drugs . Its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin D for antitumor therapy .
Inhibition of Fibroblasts Proliferation
“N,N-Dimethyl-L-Valine” is used in cell culture for selectively inhibiting fibroblasts proliferation . This application is particularly important in tissue engineering and regenerative medicine.
Microbial Preparation
Microbial preparation of “N,N-Dimethyl-L-Valine” is gaining more attention due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process . This method can be classified into three categories: microbial asymmetric degradation of dl-valine, microbial stereoselective hydrolysis of N-acyl-dl-valine by d-aminoacylase, and microbial specific hydrolysis of dl-5-isopropylhydantoin by d-hydantoinase coupled with d-carbamoylase .
Safety and Hazards
Wirkmechanismus
Target of Action
N,N-Dimethyl-L-Valine is a synthetic intermediate useful for pharmaceutical synthesis It is closely related to l-arginine, a conditionally-essential amino acid .
Mode of Action
It is known that it interferes with l-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health .
Biochemical Pathways
It is known that it is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells .
Eigenschaften
IUPAC Name |
(2S)-2-(dimethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLTERDKORUHK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451600 | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-L-Valine | |
CAS RN |
2812-32-0 | |
| Record name | N,N-Dimethyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N,N-Dimethyl-L-Valine used in analytical chemistry, specifically in the context of the provided research?
A1: N,N-Dimethyl-L-Valine acts as a chiral ligand-exchanger when complexed with Copper (II) ions []. This complex is then used as part of the mobile phase in chiral liquid chromatography, a technique for separating enantiomers (mirror-image molecules).
- Resolving malic acid enantiomers: The Cu(II)/(N,N-Dimethyl-L-Valine)₂ complex enables separation of D-malic acid and L-malic acid in apple juice []. This is crucial for detecting adulteration with synthetic DL-malic acid, which standard analytical methods might miss.
- Determining the absolute configuration of natural products: After hydrolysis of citrinadin A, a novel alkaloid, the presence of N,N-Dimethyl-L-Valine confirmed the existence of an N,N-dimethyl-L-valine residue within the larger molecule [].
Q2: What are the advantages of using N,N-Dimethyl-L-Valine in chiral separations compared to other methods?
A2: While the provided research doesn't directly compare N,N-Dimethyl-L-Valine to other methods, some potential advantages can be inferred:
- Compatibility with aqueous systems: The research demonstrates its use in reversed-phase HPLC with aqueous mobile phases [], which is advantageous for analyzing biological samples like apple juice.
- Selectivity for α-hydroxy acids: The Cu(II)/(N,N-Dimethyl-L-Valine)₂ complex, combined with post-column detection using iron (III), allows for specific detection of α-hydroxy acids, simplifying sample analysis [].
- Potential for direct D-malic acid determination: The research suggests this method could allow for direct measurement of D-malic acid, potentially offering advantages over the indirect methods commonly used at the time [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



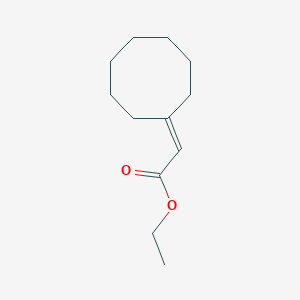

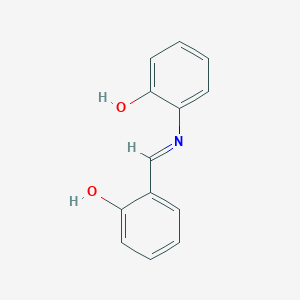
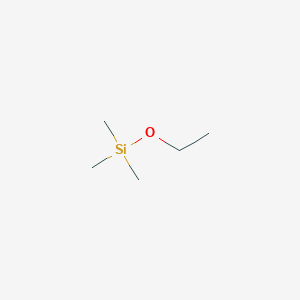
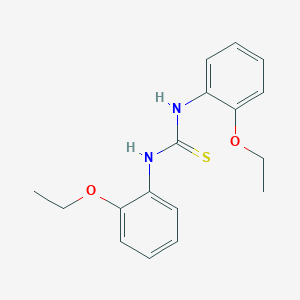




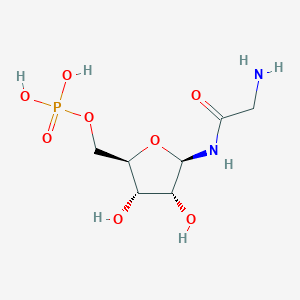
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
